N1,N8-Diacetylspermidine Hydrochloride: A Core Technical Guide for Researchers
N1,N8-Diacetylspermidine Hydrochloride: A Core Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core properties of N1,N8-Diacetylspermidine hydrochloride, a key molecule in polyamine metabolism with significant implications for cancer research and diagnostics. This document details its fundamental chemical and physical characteristics, explores its biological role and associated signaling pathways, and furnishes detailed experimental protocols for its analysis.
Core Properties and Specifications
N1,N8-Diacetylspermidine hydrochloride is a diacetylated derivative of the naturally occurring polyamine spermidine (B129725).[1] It is an endogenous metabolite found in human urine and has garnered significant attention as a potential biomarker for various malignancies due to its elevated levels in cancer patients.[1]
Table 1: Physicochemical Properties of N1,N8-Diacetylspermidine Hydrochloride
| Property | Value | Reference |
| CAS Number | 178244-42-3 | [1][2] |
| Molecular Formula | C₁₁H₂₃N₃O₂ • HCl | [1][2] |
| Molecular Weight | 265.8 g/mol | [1][2] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥95% | [2] |
| Solubility | DMSO: 0.1 mg/mLPBS (pH 7.2): 10 mg/mLWater: 50 mg/mL | [1][3] |
| Storage | Store at -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Biological Significance and Signaling Pathway
N1,N8-Diacetylspermidine is a product of polyamine catabolism, a tightly regulated process essential for normal cell growth, proliferation, and differentiation. The key enzyme responsible for its formation is spermidine/spermine N1-acetyltransferase (SSAT), which transfers an acetyl group from acetyl-CoA to spermidine. This acetylation is the first and rate-limiting step in the catabolism of spermidine and spermine. The acetylated polyamines are then either oxidized by polyamine oxidase (PAO) or exported from the cell.
Dysregulation of polyamine metabolism is a hallmark of cancer. Elevated levels of polyamines are often observed in cancer cells, where they contribute to tumor growth and proliferation. The increased activity of SSAT in cancer cells leads to higher levels of acetylated polyamines, including N1,N8-Diacetylspermidine, which are then excreted in the urine. This makes urinary N1,N8-Diacetylspermidine a promising non-invasive biomarker for cancer detection and monitoring.[4][5]
Quantitative Data
Elevated levels of N1,N8-Diacetylspermidine in urine have been reported in patients with various cancers, including colorectal, breast, and urogenital malignancies.[1][6] The table below summarizes representative quantitative findings.
Table 2: Urinary Levels of N1,N8-Diacetylspermidine in Health and Disease
| Condition | Analyte | Concentration (nmol/mg creatinine) | Sensitivity (%) | Specificity (%) | Reference |
| Healthy Controls | N1-acetylspermidine | < 4.0 | - | 95 | [2] |
| Colorectal Cancer | N1-acetylspermidine | Elevated | 50 | 95 | [2] |
| Colorectal Cancer | N1,N8-diacetylspermidine | Elevated | 36.3 | - | [6] |
| Breast Cancer | N1,N8-diacetylspermidine | Elevated | 14.2 | - | [6] |
| Urogenital Malignancies | N1,N8-diacetylspermidine | Significantly increased | - | - | [3] |
Note: The term "N1-acetylspermidine" in some studies may refer to a mixture of N1- and N8-isomers, while others differentiate them. "Diacetylspermidine" generally refers to the N1,N8 isoform.
Experimental Protocols
The quantification of N1,N8-Diacetylspermidine in biological samples, primarily urine, is crucial for its validation and application as a biomarker. The most common methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS).
Quantification by ELISA
ELISA offers a high-throughput and sensitive method for the detection of N1,N8-Diacetylspermidine. Commercially available kits are available for the quantification of related acetylated polyamines. A general workflow is described below.
Methodology:
A competitive ELISA format is typically used.[7]
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Sample Preparation: Urine samples are collected and centrifuged to remove particulates. For plasma or serum, a protein precipitation step may be necessary.
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Derivatization: Samples, standards, and controls are derivatized to enable recognition by the specific antibody.
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Assay Procedure:
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A microtiter plate is coated with a capture antibody specific for the derivatized N1,N8-Diacetylspermidine.
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The plate is blocked to prevent non-specific binding.
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Derivatized samples, standards, and controls are added to the wells, along with a fixed amount of enzyme-labeled N1,N8-Diacetylspermidine.
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During incubation, the sample/standard and the enzyme-labeled analyte compete for binding to the capture antibody.
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The plate is washed to remove unbound components.
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A substrate for the enzyme is added, leading to a colorimetric reaction.
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The reaction is stopped, and the absorbance is read on a plate reader.
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-
Data Analysis: The concentration of N1,N8-Diacetylspermidine in the samples is inversely proportional to the color intensity and is calculated based on a standard curve.
Quantification by HPLC or LC-MS/MS
HPLC and LC-MS/MS provide high specificity and sensitivity for the quantification of N1,N8-Diacetylspermidine and its isomers.
Methodology:
-
Sample Preparation:
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Urine samples are centrifuged and may be subjected to solid-phase extraction (SPE) for cleanup and concentration.
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An internal standard (e.g., a deuterated analog) is added for accurate quantification.
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Pre-column derivatization with a fluorescent tag (e.g., dansyl chloride) or an agent that enhances ionization for MS detection is often performed.[8]
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-
Chromatographic Separation:
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A reversed-phase C18 column is commonly used.[8]
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The mobile phase typically consists of a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[9]
-
-
Detection:
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HPLC with Fluorescence Detection: If a fluorescent derivative is used, a fluorescence detector is employed for quantification.
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LC-MS/MS: A mass spectrometer is used for detection, offering high selectivity and the ability to confirm the identity of the analyte based on its mass-to-charge ratio and fragmentation pattern.
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Example Chromatographic Conditions:
-
Column: C18, 5 µm, 150 mm x 4.6 mm
-
Mobile Phase A: 0.1 M Ammonium Acetate
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Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient from a high aqueous to a high organic phase.
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Flow Rate: 1 mL/min
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Detection: Fluorescence (with pre-column derivatization) or Mass Spectrometry.
Conclusion
N1,N8-Diacetylspermidine hydrochloride is a metabolite of significant interest in the field of cancer research. Its elevated urinary excretion in cancer patients positions it as a promising non-invasive biomarker. Accurate and reliable quantification of this molecule is paramount for its clinical validation. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to effectively study and utilize N1,N8-Diacetylspermidine in their work. Further research into its precise role in cancer progression and its utility in combination with other biomarkers will continue to be a valuable area of investigation.
References
- 1. Diagnostic and prognostic usefulness of N1,N8-diacetylspermidine and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary N1-acetylspermidine and N8-acetylspermidine excretion in normal humans and in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significance of urinary N1,N8-diacetylspermidine and N1,N12-diacetylspermine as indicators of neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N1-Acetyl-Spermidine ELISA Assay kit | Eagle BioSciences IS-I-2400R product information [labome.com]
- 5. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating the utility of N1,N12-diacetylspermine and N1,N8-diacetylspermidine in urine as tumor markers for breast and colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Establishment of an ELISA system of N1,N12-diacetylspermine in human urine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of N1- and N8-acetylspermidine isomers by reversed-phase column liquid chromatography after derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
